Cas no 193354-70-0 (Piperidine, 1-(2-phenoxyethyl)-4-(phenylmethyl)-)

Piperidine, 1-(2-phenoxyethyl)-4-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 1-(2-phenoxyethyl)-4-(phenylmethyl)-
- CHEMBL102659
- BDBM50079390
- HRBKFQYSVXXYDE-UHFFFAOYSA-N
- SCHEMBL5888854
- 4-benzyl-1-(2-phenoxyethyl)piperidine
- 193354-70-0
- HY-149803
- 4-Benzyl-1-(2-phenoxy-ethyl)-piperidine
- S1R agonist 1
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- Inchi: InChI=1S/C20H25NO/c1-3-7-18(8-4-1)17-19-11-13-21(14-12-19)15-16-22-20-9-5-2-6-10-20/h1-10,19H,11-17H2
- InChI Key: HRBKFQYSVXXYDE-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 295.193614421Da
- Monoisotopic Mass: 295.193614421Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 12.5Ų
Piperidine, 1-(2-phenoxyethyl)-4-(phenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A2249687-5mg |
4-Benzyl-1-(2-phenoxyethyl)piperidine |
193354-70-0 | 98% | 5mg |
$60.0 | 2025-03-01 | |
Ambeed | A2249687-25mg |
4-Benzyl-1-(2-phenoxyethyl)piperidine |
193354-70-0 | 98% | 25mg |
$200.0 | 2025-03-01 | |
Ambeed | A2249687-10mg |
4-Benzyl-1-(2-phenoxyethyl)piperidine |
193354-70-0 | 98% | 10mg |
$100.0 | 2025-03-01 | |
Ambeed | A2249687-100mg |
4-Benzyl-1-(2-phenoxyethyl)piperidine |
193354-70-0 | 98% | 100mg |
$520.0 | 2025-03-14 | |
Ambeed | A2249687-50mg |
4-Benzyl-1-(2-phenoxyethyl)piperidine |
193354-70-0 | 98% | 50mg |
$306.0 | 2025-03-14 |
Piperidine, 1-(2-phenoxyethyl)-4-(phenylmethyl)- Related Literature
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Additional information on Piperidine, 1-(2-phenoxyethyl)-4-(phenylmethyl)-
Recent Advances in the Study of Piperidine, 1-(2-phenoxyethyl)-4-(phenylmethyl)- (CAS: 193354-70-0) in Chemical Biology and Pharmaceutical Research
The compound Piperidine, 1-(2-phenoxyethyl)-4-(phenylmethyl)- (CAS: 193354-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperidine derivative is being explored for its potential applications in drug discovery, particularly due to its structural versatility and pharmacological properties. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, making it a compound of interest for researchers aiming to develop novel therapeutic agents.
One of the key areas of investigation has been the synthesis and optimization of Piperidine, 1-(2-phenoxyethyl)-4-(phenylmethyl)-. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in drug development. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to enhance the efficiency of the synthesis process. These methodological advancements have not only streamlined production but also reduced the environmental impact of chemical synthesis.
In terms of biological activity, recent studies have highlighted the compound's potential as a modulator of central nervous system (CNS) targets. Preliminary in vitro and in vivo studies suggest that Piperidine, 1-(2-phenoxyethyl)-4-(phenylmethyl)- exhibits affinity for specific neurotransmitter receptors, including serotonin and dopamine receptors. This has sparked interest in its potential application for treating neurological disorders such as depression, anxiety, and Parkinson's disease. However, further studies are needed to elucidate its exact mechanism of action and therapeutic efficacy.
Another promising avenue of research involves the compound's role in cancer therapy. Early-stage studies have demonstrated that Piperidine, 1-(2-phenoxyethyl)-4-(phenylmethyl)- may possess anti-proliferative properties against certain cancer cell lines. Researchers are investigating its potential to inhibit key signaling pathways involved in tumor growth and metastasis. While these findings are preliminary, they open up new possibilities for the development of targeted cancer therapies.
Despite these promising developments, challenges remain in the clinical translation of Piperidine, 1-(2-phenoxyethyl)-4-(phenylmethyl)-. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Researchers are also exploring structural modifications to enhance its pharmacological profile while minimizing adverse effects. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, Piperidine, 1-(2-phenoxyethyl)-4-(phenylmethyl)- (CAS: 193354-70-0) represents a promising candidate for further investigation in drug discovery and development. Its diverse biological activities and potential therapeutic applications make it a valuable subject of study in the chemical biology and pharmaceutical fields. Continued research efforts will be crucial to fully unlock its potential and translate laboratory findings into clinical benefits.
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